molecular formula C12H8BrF2NO2S B5874368 N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide

N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide

Numéro de catalogue: B5874368
Poids moléculaire: 348.16 g/mol
Clé InChI: KDTAMYXDODWKTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a synthetic small molecule compound that has been developed as a multi-targeted kinase inhibitor. Sorafenib has been extensively studied for its therapeutic potential in treating various types of cancer, including liver, kidney, and thyroid cancers.

Mécanisme D'action

Sorafenib exerts its anti-cancer effects by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. It specifically targets the Raf/MEK/ERK signaling pathway, which is frequently activated in cancer cells. Sorafenib also inhibits the activity of VEGFR-2, which is involved in the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer stem cells. It also inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis. Sorafenib has also been shown to have anti-inflammatory effects and to improve liver function in patients with hepatocellular carcinoma.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments, including its multi-targeted kinase inhibition activity and its ability to induce apoptosis in cancer cells. However, Sorafenib has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells.

Orientations Futures

Future research on Sorafenib could focus on developing more effective formulations of the compound that improve its solubility and reduce its toxicity. Additionally, Sorafenib could be studied in combination with other anti-cancer drugs to determine if it has synergistic effects. Finally, Sorafenib could be studied in preclinical models of other types of cancer to determine its potential therapeutic utility in these diseases.

Méthodes De Synthèse

The synthesis of Sorafenib involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 3-nitrobenzenesulfonic acid to form 4-bromo-2-fluoro-N-(3-nitrophenyl)aniline. This intermediate is then reduced to 4-bromo-2-fluoro-N-(3-aminophenyl)aniline, which is subsequently reacted with 4-chlorobenzenesulfonyl chloride to yield Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its therapeutic potential in treating various types of cancer, including liver, kidney, and thyroid cancers. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and VEGFR-2. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer stem cells.

Propriétés

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-4-5-12(11(15)6-8)16-19(17,18)10-3-1-2-9(14)7-10/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTAMYXDODWKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.